molecular formula C17H15NO2 B3215796 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde CAS No. 1167055-97-1

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3215796
CAS No.: 1167055-97-1
M. Wt: 265.31 g/mol
InChI Key: NQFXLVRAYRCNDM-UHFFFAOYSA-N
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Description

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde is an indole derivative with significant importance in organic chemistry and pharmaceutical research. Indole derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 5-methyl-1H-indole-3-carbaldehyde and benzyl alcohol, which undergoes a series of reactions to introduce the benzyloxy group at the 6-position .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. As an indole derivative, it can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the benzyloxy group at the 6-position and the methyl group at the 5-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-6-phenylmethoxy-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-7-15-14(10-19)9-18-16(15)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXLVRAYRCNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216173
Record name 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-97-1
Record name 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
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Reactant of Route 3
6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
Reactant of Route 4
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6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
Reactant of Route 5
6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde

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